molecular formula C12H21NO6 B3110956 ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid CAS No. 1810070-27-9

ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid

Cat. No.: B3110956
CAS No.: 1810070-27-9
M. Wt: 275.30 g/mol
InChI Key: FUSUVJCVFHNNSZ-UHFFFAOYSA-N
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Description

. This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid involves the esterification of 2-(2-methylpiperidin-4-yl)acetic acid with ethanol in the presence of a catalyst, followed by the reaction with oxalic acid to form the hemioxalate salt . The reaction conditions typically include:

    Temperature: 0-8°C for storage

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To control the reaction conditions precisely

    Purification steps: Including crystallization and filtration to obtain the pure product

    Quality control: Ensuring the purity and consistency of the final product through analytical techniques like HPLC and NMR spectroscopy

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, toluene, ethanol

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the presence of the oxalic acid moiety, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1810070-27-9

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid

InChI

InChI=1S/C10H19NO2.C2H2O4/c1-3-13-10(12)7-9-4-5-11-8(2)6-9;3-1(4)2(5)6/h8-9,11H,3-7H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

FUSUVJCVFHNNSZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1CCNC(C1)C.CCOC(=O)CC1CCNC(C1)C.C(=O)(C(=O)O)O

Canonical SMILES

CCOC(=O)CC1CCNC(C1)C.C(=O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid
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ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid
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ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid
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ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid
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ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid
Reactant of Route 6
ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid

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